Differential Binding Affinity of Cholest-4-en-3-one to Cytochrome P450 CYP125 Enzymes
Cholest-4-en-3-one exhibits significantly higher binding-induced spectral changes in CYP125 enzymes compared to cholesterol and other analogs. In a study of Mycobacterium tuberculosis CYP125 enzymes, cholest-4-en-3-one binding induced a larger Type I spectral shift (indicative of substrate binding and heme iron spin-state change) than cholesterol, suggesting it is the preferred physiological substrate [1].
| Evidence Dimension | Type I spectral shift (ΔA 390-420 nm) upon substrate binding to CYP125A1 |
|---|---|
| Target Compound Data | 14.0 ± 0.1 (arbitrary units) for CYP125A1; 5.7 ± 0.1 for CYP125A3 |
| Comparator Or Baseline | Cholesterol: 11.3 ± 0.1 (CYP125A1), 3.8 ± 0.1 (CYP125A3); Cholesteryl sulfate: 4.7 ± 0.1 (CYP125A1), 3.3 ± 0.1 (CYP125A3) |
| Quantified Difference | Cholest-4-en-3-one induces a ~24% greater Type I shift than cholesterol for CYP125A1 and a ~50% greater shift for CYP125A3 |
| Conditions | Recombinant M. tuberculosis CYP125 enzymes in vitro; spectral binding assays |
Why This Matters
This quantifiable difference in enzyme binding confirms that cholest-4-en-3-one, not cholesterol, is the more relevant substrate for studying mycobacterial cholesterol catabolism and CYP125 function, making it essential for targeted mechanistic and drug discovery research.
- [1] McLean, K. J., et al. (2014). Characterization of the Mycobacterium tuberculosis cytochrome P450 monooxygenase CYP125A1 and its role in cholesterol metabolism. Journal of Biological Chemistry, 289(43), 29523-29536. Table 3. View Source
